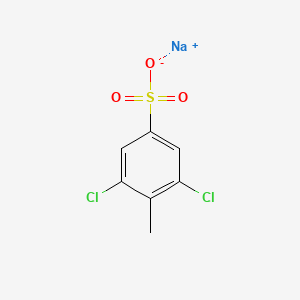

sodium 3,5-dichloro-4-methylbenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 3,5-dichloro-4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C7H5Cl2NaO3S and a molecular weight of 263.07 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3,5-dichloro-4-methylbenzene-1-sulfonate typically involves the sulfonation of 3,5-dichloro-4-methylbenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a powder and is subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

Sodium 3,5-dichloro-4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3,5-dichloro-4-methylphenol .

Aplicaciones Científicas De Investigación

Sodium 3,5-dichloro-4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.

Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of sodium 3,5-dichloro-4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, altering the oxidative state of biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

- Sodium 4-chlorobenzene-1-sulfonate

- Sodium 2,4-dichlorobenzene-1-sulfonate

- Sodium 3,5-dibromo-4-methylbenzene-1-sulfonate

Uniqueness

Sodium 3,5-dichloro-4-methylbenzene-1-sulfonate is unique due to the presence of two chlorine atoms and a methyl group on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Actividad Biológica

Sodium 3,5-dichloro-4-methylbenzene-1-sulfonate, also known as sodium dichloromethyl sulfonate, is an aromatic sulfonate compound with diverse applications in organic synthesis and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is synthesized through the sulfonation of 3,5-dichloro-4-methylbenzene using chlorosulfonic acid or sulfur trioxide. The reaction typically occurs under elevated temperatures, followed by neutralization with sodium hydroxide to yield the sodium salt.

The biological activity of this compound primarily arises from its ability to interact with various biological molecules:

- Ionic Interactions : The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, potentially altering their activity and function.

- Redox Reactions : The compound can participate in redox reactions, affecting the oxidative state of biological molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial activity against various strains of bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes.

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy .

Antibacterial Activity

A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 7.81 µM, indicating significant antibacterial potency .

Cytotoxicity in Cancer Research

In vitro studies have revealed that this compound exhibits cytotoxic effects on human cancer cell lines. For instance, it was observed to induce apoptosis in breast cancer cells through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

Applications in Research

This compound serves as a valuable reagent in biochemical assays and analytical chemistry. Its unique chemical properties allow it to be utilized in synthesizing other compounds and studying their biological interactions .

Comparison with Similar Compounds

Comparative studies with similar sulfonate compounds reveal distinct differences in biological activity and applications:

| Compound | Biological Activity | Applications |

|---|---|---|

| Sodium 4-chlorobenzene-1-sulfonate | Moderate antibacterial | Dye manufacturing |

| Sodium 2,4-dichlorobenzene-1-sulfonate | Low cytotoxicity | Industrial chemicals |

| Sodium 3,5-dibromo-4-methylbenzene-1-sulfonate | High cytotoxicity | Potential anticancer agent |

Propiedades

IUPAC Name |

sodium;3,5-dichloro-4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S.Na/c1-4-6(8)2-5(3-7(4)9)13(10,11)12;/h2-3H,1H3,(H,10,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTRSGKCDDQTLJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])Cl.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.